Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
Description
Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate (CAS: 1903168-36-4) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 5-methylisoxazole moiety and at position 5 with a benzyl carbamate group via a methyl linker. This structure combines three pharmacophoric elements:
- 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity.
- Benzyl Carbamate: Enhances solubility and serves as a protective group for amines.
Properties
IUPAC Name |
benzyl N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10-7-12(18-22-10)14-17-13(23-19-14)8-16-15(20)21-9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAJWPGCTNLSBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the isoxazole and oxadiazole intermediates. One common approach is the cycloaddition reaction, where a 1,3-dipole and a dipolarophile react to form the isoxazole ring . The oxadiazole ring can be synthesized through a similar cycloaddition process or via the reaction of hydrazides with nitriles . The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as Cu(I) or Ru(II), to facilitate the cycloaddition reactions . Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form N-oxides.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and oxadiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
Impact: Carbamate-to-urea substitutions (e.g., 1904017-62-4) replace an ester oxygen with a nitrogen, increasing hydrogen-bond donor capacity, which may enhance target binding but reduce metabolic stability .
Isoxazole Ring Modifications
The 5-methylisoxazole group is critical for electronic and steric effects. Comparisons include:
Impact : Bulkier substituents (e.g., bromophenyl in 1228690-37-6) could hinder target binding in sterically sensitive environments compared to the compact 5-methyl group in the target compound .
Carbamate vs. Ester Functional Groups
Replacing the benzyl carbamate with ester groups alters hydrolytic stability:
Impact : The carbamate group in the target compound offers a balance between stability and hydrogen-bonding capacity compared to esters or ureas .
Implications for Drug Design
- Lipophilicity : The target compound’s logP is likely moderate (~2–3), balancing solubility and permeability. Analogs with polar groups (e.g., 1903250-64-5) may struggle with absorption.
- Metabolic Stability : The 5-methylisoxazole and benzyl carbamate may resist oxidative metabolism better than furan or thiophene analogs .
Biological Activity
Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Isoxazole and Oxadiazole Rings : These heterocycles are known for their diverse biological activities.
- Carbamate Group : This functional group is often associated with pharmacological effects.
The molecular formula of this compound is C₁₅H₁₈N₄O₃, and its molecular weight is approximately 314.30 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
1. Antimicrobial Activity
- Preliminary studies suggest that derivatives of oxadiazole compounds often demonstrate antimicrobial properties against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria like Bacillus subtilis and fungi such as Candida albicans .
2. Anticancer Potential
- The compound's structural components may contribute to its cytotoxic effects on cancer cells. Research has highlighted that oxadiazole derivatives can induce apoptosis in various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancers . The structure–activity relationship (SAR) studies suggest that modifications in the isoxazole and oxadiazole rings can enhance anticancer efficacy.
3. Enzyme Inhibition
- Investigations into the compound's ability to inhibit specific enzymes have been promising. It is hypothesized that the carbamate moiety may play a critical role in modulating enzyme activity, potentially leading to therapeutic applications in diseases where enzyme dysregulation is a factor .
Case Study 1: Antimicrobial Screening
A study screened various derivatives of oxadiazole for antimicrobial activity. Among 41 compounds tested, several exhibited significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 100 µg/mL against Bacillus subtilis and Escherichia coli. Compounds with electron-donating substituents showed enhanced activity compared to those with electron-withdrawing groups .
| Compound ID | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| 2 | (Structure Image) | 10 | Active against Gram-positive |
| 6 | (Structure Image) | 25 | Moderate activity |
| 13 | (Structure Image) | 50 | Weak activity |
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound induced apoptosis in MCF-7 breast cancer cells with IC50 values around 20 µM. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential .
The proposed mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent apoptosis in cancer cells.
- Enzyme Modulation : Inhibiting specific pathways critical for cancer cell survival.
Q & A
Basic Question: What are the optimal synthetic routes for Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate, and what challenges arise in its purification?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, carbamate formation, and functional group protection. For example:
Oxadiazole Formation : React 5-methylisoxazole-3-carboxylic acid with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a methylene donor (e.g., chloroacetonitrile) under acidic conditions .
Carbamate Coupling : Use benzyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) to introduce the benzyl carbamate group .
Purification Challenges : The polar nature of the oxadiazole and carbamate groups necessitates chromatographic separation (silica gel or HPLC). Residual solvents or unreacted intermediates may require recrystallization from ethanol/water mixtures .
Basic Question: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the benzyl, oxadiazole, and isoxazole moieties. For instance, the oxadiazole ring protons resonate as singlets at δ 8.5–9.0 ppm, while the benzyl group shows characteristic aromatic splitting .
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive bond-length data. Planarity of the oxadiazole ring (N–O bond length ~1.36 Å, C–N ~1.28 Å) confirms its heteroaromatic character .
Advanced Question: How does the electronic configuration of the 1,2,4-oxadiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The low aromaticity of the oxadiazole ring (due to bond-length alternation) enhances electrophilicity at the C-5 position. Computational studies (DFT) reveal:
- Electrostatic Potential Maps : Highlight electron-deficient regions at C-5, favoring nucleophilic attack.
- Substituent Effects : The 5-methylisoxazole group donates electron density via conjugation, moderating reactivity. Experimental validation involves kinetic studies using thiols or amines under varying pH .
Advanced Question: How should researchers address contradictory bioactivity data in pharmacological assays involving this compound?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
- Impurity Interference : HPLC-MS analysis (≥95% purity) ensures activity is not skewed by byproducts .
- Solubility Artifacts : Use DMSO stocks at ≤0.1% v/v to avoid precipitation in aqueous buffers. Confirm solubility via dynamic light scattering .
Advanced Question: What strategies are effective for stabilizing this compound in long-term storage for in vivo studies?
Methodological Answer:
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the carbamate group.
- Storage Conditions : Store at -80°C under argon to inhibit oxidative degradation. Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with LC-MS .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets like kinase enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to ATP pockets. Key interactions include hydrogen bonds between the oxadiazole oxygen and kinase backbone amides.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with mutagenesis studies (e.g., Ala-scanning of predicted contact residues) .
Basic Question: What spectroscopic techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
